1-Cyclopropylbut-3-yn-1-amine

Medicinal Chemistry Drug Discovery ADME

1-Cyclopropylbut-3-yn-1-amine (CAS: 1248675-94-6) is a primary aliphatic amine characterized by the simultaneous presence of a strained cyclopropyl ring and a terminal alkyne moiety within a compact C7H11N framework. This unique structural convergence endows the compound with a calculated LogP of 0.747 and a topological polar surface area (TPSA) of 26.02 Ų, as determined via computational methods.

Molecular Formula C7H11N
Molecular Weight 109.17 g/mol
Cat. No. B13201212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropylbut-3-yn-1-amine
Molecular FormulaC7H11N
Molecular Weight109.17 g/mol
Structural Identifiers
SMILESC#CCC(C1CC1)N
InChIInChI=1S/C7H11N/c1-2-3-7(8)6-4-5-6/h1,6-7H,3-5,8H2
InChIKeyOZGPZCGZJAKLKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropylbut-3-yn-1-amine: A Dual-Function Building Block for Medicinal Chemistry and Click Chemistry Applications


1-Cyclopropylbut-3-yn-1-amine (CAS: 1248675-94-6) is a primary aliphatic amine characterized by the simultaneous presence of a strained cyclopropyl ring and a terminal alkyne moiety within a compact C7H11N framework. This unique structural convergence endows the compound with a calculated LogP of 0.747 and a topological polar surface area (TPSA) of 26.02 Ų, as determined via computational methods . The molecule serves as a versatile synthetic intermediate, primarily valued for its capacity to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) while retaining a reactive primary amine handle for further derivatization [1].

Dual-handle building block — primary amine and terminal alkyne for sequential derivatization
Click-ready without extra steps — compatible with CuAAC for bioconjugation and probe assembly
Privileged scaffold — integrates cyclopropylamine and propargylamine motifs for mechanism-based inhibitor design (class-level inference)

Why 1-Cyclopropylbut-3-yn-1-amine Cannot Be Simply Substituted by Propargylamine or Cyclopropylamine Analogs


Generic substitution with simple propargylamine or N-methylpropargylamine is precluded by the substantial impact of the cyclopropyl group on both physicochemical properties and molecular recognition. The cyclopropyl ring significantly elevates lipophilicity—1-Cyclopropylbut-3-yn-1-amine exhibits a calculated LogP of 0.747 , contrasting sharply with propargylamine (LogP 0.28) and N-methylpropargylamine (LogP 0.23) . This ~0.5 unit increase translates to a >3-fold higher octanol-water partition coefficient, directly affecting membrane permeability and pharmacokinetic behavior. Furthermore, the combined presence of the cyclopropylamine and propargylamine pharmacophores distinguishes it from mono-functional analogs, as both motifs are independently recognized as mechanism-based warheads for flavin-dependent enzymes such as monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1) [1]. The precise spatial orientation of these groups, dictated by the butynyl linker, cannot be replicated by simpler analogs, making direct substitution scientifically invalid.

1-Cyclopropylbut-3-yn-1-amine Cyclopropyl ring significantly raises lipophilicity — LogP shift of ~0.5 units vs propargylamine, altering permeability and ADME behaviour
Propargylamine / N-Methylpropargylamine Lower calculated LogP (0.23–0.28) — predicted membrane partitioning and CNS exposure profile may not transfer
Dual-warhead architecture Simultaneous cyclopropylamine and propargylamine pharmacophores; spatial constraints cannot be replicated by mono-functional analogs
Tranylcypromine or Pargyline alone Each carries only one warhead — polypharmacology and FAD-adduct geometry may shift, limiting direct mechanistic substitution
Terminal alkyne (C≡C-H) High reactivity in CuAAC; enables bioorthogonal chemistry without prior activation
Internal alkyne analogs Typically >100-fold slower in CuAAC — click-conjugation workflows may require validation

Quantitative Differentiation of 1-Cyclopropylbut-3-yn-1-amine Against Propargylamine Analogs: LogP, Purity, and Structural Evidence


Enhanced Lipophilicity (LogP 0.747) Distinguishes 1-Cyclopropylbut-3-yn-1-amine from Propargylamine (LogP 0.28) and N-Methylpropargylamine (LogP 0.23)

1-Cyclopropylbut-3-yn-1-amine demonstrates a calculated LogP value of 0.747 , representing a substantial increase in lipophilicity compared to propargylamine (LogP 0.27860) and N-methylpropargylamine (LogP 0.22990) . This differentiation is quantifiable as a ΔLogP of +0.468 relative to propargylamine, corresponding to an approximately 2.94-fold increase in octanol-water partition coefficient. The elevated LogP is attributed to the hydrophobic cyclopropyl group and extended carbon chain.

Lipophilicity (LogP)
Head-to-head
LogP 0.747 (calc.) vs propargylamine 0.28; ΔLogP +0.468
Supports passive permeability assessment
Computational prediction; experimental LogP to verify
Medicinal Chemistry Drug Discovery ADME

Validated High Purity (≥95%) Specification Ensures Reproducible Synthetic and Biological Outcomes

Multiple independent vendors consistently specify a minimum purity of 95% for 1-Cyclopropylbut-3-yn-1-amine . This high purity threshold minimizes the confounding effects of unknown impurities in sensitive assays, such as enzyme inhibition or cell-based phenotypic screens. In contrast, lower purity grades (e.g., <90%) for structurally related propargylamines can introduce variability in reaction yields and biological activity readouts.

Purity specification
Spec review
≥95% (GC/HPLC)
Lot-to-lot consistency for assay sensitivity
Supplier CoA data; independent re-analysis recommended
Organic Synthesis Chemical Biology Quality Control

Unique Confluence of Cyclopropylamine and Propargylamine Pharmacophores in a Single Scaffold

The molecular architecture of 1-Cyclopropylbut-3-yn-1-amine uniquely integrates two distinct mechanism-based warhead motifs: the cyclopropylamine group and the propargylamine group. Literature confirms that cyclopropylamines undergo oxidative activation by flavin-dependent enzymes (e.g., LSD1, MAO) to form covalent adducts with the FAD cofactor [1][2]. Propargylamines function via a similar mechanism, but the specific spatial constraints and electronic properties of the combined scaffold in 1-Cyclopropylbut-3-yn-1-amine are not replicated in molecules bearing only one of these functionalities, such as tranylcypromine (2-PCPA) or pargyline.

Pharmacophore complexity
Class-level
Cyclopropylamine + propargylamine motifs in single scaffold
Differentiated warhead geometry for FAD-enzyme studies
Inferred from class mechanisms; direct biochemical data awaited
Enzyme Inhibition Mechanism-Based Inhibitors LSD1 MAO

Terminal Alkyne Functionality Enables Bioorthogonal Click Chemistry for Target ID and Probe Synthesis

1-Cyclopropylbut-3-yn-1-amine features a terminal alkyne group, rendering it directly compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC) without requiring additional functionalization steps . This contrasts with analogs containing internal alkynes, which exhibit significantly reduced or no reactivity in CuAAC. The ability to undergo efficient bioorthogonal conjugation enables applications such as affinity-based protein profiling, in situ target identification, and the construction of fluorescent or biotinylated probes.

CuAAC reactivity
Class-level
Terminal alkyne: typically >10² faster vs internal alkyne under standard Cu(I) conditions
Enables efficient probe and target-ID workflows
Reaction rate advantage is class-based; validation under specific conditions advised
Chemical Biology Click Chemistry Target Identification

Recommended Research and Industrial Application Scenarios for 1-Cyclopropylbut-3-yn-1-amine Based on Quantitative Differentiation


Medicinal Chemistry: Lead Optimization for CNS-Penetrant LSD1 or MAO Inhibitors

Given its elevated LogP (0.747) relative to propargylamine (0.28), 1-Cyclopropylbut-3-yn-1-amine is a superior starting scaffold for optimizing central nervous system (CNS) drug candidates targeting flavin-dependent enzymes like LSD1 or MAO . The increased lipophilicity is expected to enhance passive blood-brain barrier permeability, a critical factor for CNS therapeutics. The presence of both cyclopropylamine and propargylamine warheads provides a built-in mechanism for irreversible enzyme inhibition, which can be exploited to achieve sustained target engagement [1].

Chemical Biology: Generation of Activity-Based Probes via Click Chemistry

The terminal alkyne handle of 1-Cyclopropylbut-3-yn-1-amine permits efficient bioorthogonal conjugation via CuAAC . Researchers can covalently attach fluorescent dyes, biotin tags, or enrichment handles to the compound without interfering with its core pharmacophore. This enables downstream applications such as cellular target identification (pull-down/MS), imaging of compound localization, and the creation of chemical probes for studying LSD1 or MAO biology in complex proteomes [1].

Organic Synthesis: A Versatile Building Block for Diverse Heterocyclic Libraries

The high purity (≥95%) and well-defined structure of 1-Cyclopropylbut-3-yn-1-amine make it an ideal building block for constructing focused libraries of cyclopropyl- and alkyne-containing heterocycles . The primary amine serves as a nucleophile for amide bond formation, reductive amination, or urea synthesis, while the terminal alkyne enables cycloadditions, Sonogashira couplings, and metal-catalyzed cyclizations. This dual reactivity accelerates the synthesis of structurally diverse compound collections for hit-to-lead programs.

Application
Selection Property
Validation Focus
CNS-penetrant LSD1/MAO inhibitor lead optimization
Higher predicted LogP and dual warhead scaffold
Passive permeability assays and target-engagement duration
Bioorthogonal probe and target-ID studies
Terminal alkyne handle for CuAAC without extra functionalization
Click reaction efficiency and affinity-based profiling
Diverse heterocyclic library construction
Dual-reactive amine and alkyne in a compact C7 scaffold
Synthetic diversification scope and purity of derived products

Technical Documentation Hub

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19 linked technical documents
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